molecular formula C13H11ClN4O2S2 B14455141 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide CAS No. 75224-77-0

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14455141
CAS No.: 75224-77-0
M. Wt: 354.8 g/mol
InChI Key: ZHJYEJIKWPRQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazo-thiazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo-thiazole core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
  • (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(pyridin-3-yl)methyl]amine
  • 1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)ethanol

Uniqueness

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide stands out due to its combination of an imidazo-thiazole ring and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its significance in scientific research.

Properties

CAS No.

75224-77-0

Molecular Formula

C13H11ClN4O2S2

Molecular Weight

354.8 g/mol

IUPAC Name

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11ClN4O2S2/c1-9-2-4-10(5-3-9)22(19,20)17-15-8-11-12(14)16-13-18(11)6-7-21-13/h2-8,17H,1H3

InChI Key

ZHJYEJIKWPRQCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=C3N2C=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.